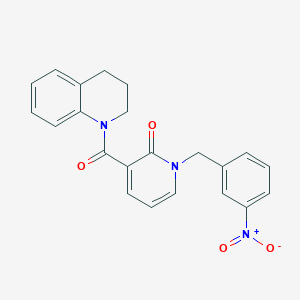
3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, the reaction of 3-aminoquinolines with α-substituted carboxylic acid chloride affords 2-substituted-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamides, which are cyclized with NaOEt to afford 2H-[1,4] oxazino[3,2-c]quinoline-3,5(4H,6H)-dione derivatives .Scientific Research Applications
Synthesis and Biological Activities : This compound is an important intermediate for synthesizing biologically active compounds. It has been used in the synthesis of various derivatives that exhibit potential biological activities, including anticancer properties (Wang et al., 2016).
Enantioselective Synthesis : Enantioselective synthesis of derivatives of this compound has been explored. These processes are crucial for creating compounds with specific configurations, which can be significant in drug development and other areas of chemistry (Blay et al., 2007).
Antiarrhythmic Properties : Isoquinoline derivatives related to this compound have been synthesized and studied for their antiarrhythmic properties. This indicates potential applications in cardiovascular pharmacology (Markaryan et al., 2000).
Coordination Compounds and Catalysis : Coordination compounds based on derivatives of this compound have been synthesized and tested in enantioselective catalysis. This suggests applications in synthetic chemistry and materials science (Jansa et al., 2007).
Crystal Structure and Receptor Interactions : The crystal structures of certain derivatives show interactions with dopamine D2 and serotonin 5-HT1A receptors, indicating potential applications in neuroscience and pharmacology (Ullah et al., 2015).
Antitumor Activity : Some derivatives have shown antitumor activities in vitro, highlighting the compound's potential in cancer research and therapy (Zhu et al., 2011).
Metabolite Identification : Metabolites of related compounds have been identified, which is crucial for understanding the pharmacokinetics and pharmacodynamics in drug development (Umehara et al., 2009).
Picric Acid Sensing : Certain derivatives can identify picric acid with high selectivity and sensitivity, suggesting applications in chemical sensing and safety (Yu et al., 2017).
Electrochemical Studies : Electrochemical conversions of related compounds have been studied, which can be useful in understanding redox reactions and designing electrochemical sensors or devices (Stradiņš et al., 2001).
Antimalarial Potential : Novel derivatives have been synthesized and shown potent antimalarial activity, indicating the compound's relevance in addressing global health issues like malaria (Saini et al., 2016).
properties
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21-19(22(27)24-13-4-8-17-7-1-2-11-20(17)24)10-5-12-23(21)15-16-6-3-9-18(14-16)25(28)29/h1-3,5-7,9-12,14H,4,8,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXYUWSMMQXKKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)
![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)
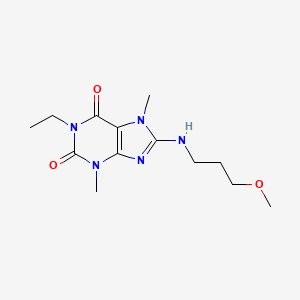
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2400509.png)

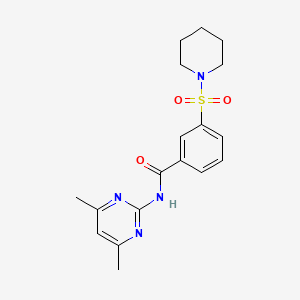
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400513.png)
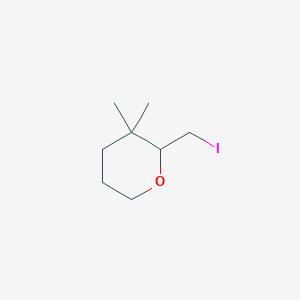

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2400517.png)
![2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2400518.png)

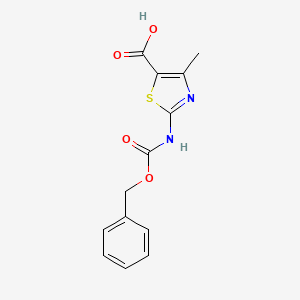
![4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2400522.png)